molecular formula C26H38N2O17 B561998 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside CAS No. 93496-53-8

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside

Cat. No.: B561998
CAS No.: 93496-53-8
M. Wt: 650.587
InChI Key: XJDWEIUSVBUXAA-UOFGCEEZSA-N
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Description

Chemical Identity and Structural Features

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside represents a highly sophisticated molecular structure that exemplifies the complexity achievable in synthetic carbohydrate chemistry. The compound bears the Chemical Abstracts Service registry number 93496-53-8 and possesses a molecular formula of C26H38N2O17, corresponding to a molecular weight of 650.59 grams per mole. This substantial molecular architecture reflects the presence of three distinct monosaccharide units linked through specific glycosidic bonds, creating a trisaccharide structure that mimics naturally occurring oligosaccharide sequences found in biological systems.

The structural framework of this compound consists of a β-D-glucopyranoside core bearing an N-acetyl group at the 2-position, which serves as the reducing end of the molecule. The 3-position of this glucosamine residue carries a β-D-galactopyranosyl unit, which in turn supports an α-L-fucopyranosyl moiety attached through a 1→2 linkage. This arrangement creates the characteristic Fucα(1-2)Galβ(1-3)GlcNAc sequence that defines the H type 1 antigen structure. The anomeric position of the glucosamine unit is linked to a para-nitrophenyl group through a β-glycosidic bond, providing the molecule with its chromogenic properties.

The physical characteristics of this compound include a melting point exceeding 230°C with decomposition, indicating substantial thermal stability despite its complex structure. The compound exhibits a predicted boiling point of 996.3±65.0°C and a calculated density of 1.63±0.1 grams per cubic centimeter. These properties reflect the extensive hydrogen bonding network created by the multiple hydroxyl groups present throughout the oligosaccharide structure. The compound demonstrates solubility in dimethyl sulfoxide and water, with storage requirements necessitating temperatures below -20°C under an inert atmosphere to maintain structural integrity.

Table 1: Fundamental Chemical Properties

Property Value Reference
CAS Registry Number 93496-53-8
Molecular Formula C26H38N2O17
Molecular Weight 650.59 g/mol
Melting Point >230°C (decomposition)
Predicted Boiling Point 996.3±65.0°C
Predicted Density 1.63±0.1 g/cm³
Predicted pKa 12.67±0.70
Physical Form White to off-white solid
Storage Temperature -20°C, inert atmosphere
Solubility DMSO, water

The stereochemical configuration of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside follows established conventions for naturally occurring carbohydrate structures. The fucose residue maintains the L-configuration characteristic of this monosaccharide in mammalian systems, while both the galactose and glucosamine components adopt the D-configuration. The specific linkage pattern creates a three-dimensional arrangement that closely resembles the spatial organization found in natural H-antigen structures, making this synthetic compound an excellent substrate for studying enzyme-carbohydrate interactions.

The nomenclature associated with this compound reflects its structural complexity, with several systematic names describing the same molecular entity. Alternative designations include β-D-Glucopyranoside, 4-nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy- and 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside. These systematic names precisely define the connectivity between monosaccharide units and the positioning of functional groups, providing unambiguous identification of the molecular structure.

Role in Glycobiology and Carbohydrate Chemistry

The significance of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside in glycobiology stems from its structural correspondence to the H type 1 antigen, a fundamental carbohydrate structure that plays crucial roles in blood group determination and cellular recognition processes. This synthetic analog serves as an invaluable tool for investigating the enzymatic mechanisms underlying glycoside hydrolysis, particularly in the context of α-L-fucosidase activity and substrate specificity. The incorporation of the para-nitrophenyl chromophore enables researchers to monitor enzymatic reactions through spectrophotometric methods, providing quantitative measurements of enzyme kinetics and substrate turnover rates.

Research applications of this compound extend throughout multiple domains of carbohydrate chemistry, with particular emphasis on understanding the substrate specificity of glycoside hydrolases belonging to various enzyme families. Studies utilizing this compound have contributed to the characterization of α-L-fucosidases from different microbial sources, revealing important distinctions in enzyme specificity and catalytic mechanisms. The compound serves as a probe for investigating the structural determinants that govern enzyme-substrate recognition, providing insights into the molecular basis of carbohydrate processing in biological systems.

The H type 1 antigen structure represented by this compound holds particular importance in the context of human blood group chemistry and immunological recognition. Natural H-antigen structures serve as precursors for ABO blood group antigens, with fucosyltransferases FUT1 and FUT2 responsible for their biosynthesis in human tissues. The synthetic analog enables detailed studies of these biosynthetic pathways and their regulation, contributing to our understanding of how genetic variations affect carbohydrate antigen expression and associated physiological consequences.

Table 2: Glycobiological Applications and Research Areas

Application Domain Specific Use Research Impact Reference
Enzyme Characterization α-L-fucosidase substrate specificity Understanding GH29 family diversity
Blood Group Studies H-antigen analog research ABO blood group biosynthesis
Chromogenic Assays Spectrophotometric enzyme monitoring Quantitative enzyme kinetics
Structural Biology Enzyme-substrate complex studies Molecular recognition mechanisms
Biotechnology Oligosaccharide synthesis tools Glycoengineering applications

The compound's utility in transglycosylation reactions represents another important aspect of its role in carbohydrate chemistry. α-L-fucosidases can utilize this substrate not only for hydrolytic reactions but also for the synthesis of novel oligosaccharide structures through transglycosylation mechanisms. These reactions enable the preparation of structurally diverse fucosylated oligosaccharides that would be difficult to obtain through traditional chemical synthesis methods, expanding the repertoire of carbohydrate structures available for biological studies.

Microbial glycobiology research has particularly benefited from the availability of this synthetic substrate, as many bacteria possess α-L-fucosidases capable of processing H-antigen structures. The compound enables studies of gut microbiome interactions with host-derived carbohydrates, providing insights into the molecular mechanisms underlying symbiotic relationships between humans and their microbial communities. These investigations have revealed how microbial fucosidases contribute to the liberation of fucose from intestinal glycans, influencing both bacterial nutrition and host immune responses.

Historical Context and Discovery

The development of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside represents a culmination of several decades of advancement in both synthetic carbohydrate chemistry and glycobiological research methodologies. The historical foundation for this compound's creation can be traced to the pioneering work in blood group serology during the early 20th century, which established the fundamental importance of carbohydrate antigens in human biology and immunology. The subsequent identification of the H-antigen structure and its role as a precursor to ABO blood group determinants provided the biological rationale for synthesizing analogs of this critical oligosaccharide sequence.

The evolution of para-nitrophenyl glycosides as chromogenic substrates emerged from the need for quantitative methods to study carbohydrate-processing enzymes. Early developments in this area focused on simple monosaccharide derivatives, with researchers gradually expanding the complexity of synthetic substrates to include disaccharides and eventually trisaccharides like the compound under discussion. The incorporation of nitrophenyl groups into glycoside structures revolutionized enzyme assay methodologies by enabling continuous spectrophotometric monitoring of glycosidase activity, replacing earlier methods that required separate analytical steps to detect product formation.

The synthesis of complex oligosaccharide derivatives gained momentum during the latter half of the 20th century as chemical methodologies for carbohydrate construction became more sophisticated. Japanese researchers made particularly significant contributions to this field, developing innovative approaches for the regioselective synthesis of oligosaccharide structures using enzymatic methods. These advances provided the technical foundation necessary for preparing compounds like 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside with high structural fidelity and reasonable yields.

The recognition of glycoside hydrolase families and their classification into distinct mechanistic groups provided additional impetus for the development of specialized substrates. The establishment of the Carbohydrate-Active enZYmes database and the systematic categorization of glycosidases into families based on sequence homology and structural similarities created a framework for understanding enzyme specificity and designing appropriate substrates. This taxonomic approach revealed that α-L-fucosidases belong to several distinct glycoside hydrolase families, each with characteristic substrate preferences and catalytic mechanisms.

Table 3: Historical Milestones in Related Research Areas

Time Period Development Significance Impact on Current Compound
Early 1900s ABO blood group discovery Established carbohydrate antigen importance Provided biological context
1950s-1960s H-antigen structure elucidation Defined precursor relationships Established target structure
1970s-1980s para-Nitrophenyl glycoside development Enabled chromogenic assays Created methodology framework
1990s-2000s Glycoside hydrolase classification Systematized enzyme families Defined substrate requirements
2000s-present Complex oligosaccharide synthesis Advanced synthetic capabilities Enabled compound preparation

The commercial availability of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside through specialized chemical suppliers reflects the maturation of synthetic carbohydrate chemistry as a field and the growing demand for sophisticated molecular tools in glycobiological research. Multiple suppliers now offer this compound with high purity specifications, indicating the establishment of reliable synthetic protocols and quality control procedures. The widespread availability has facilitated its adoption in research laboratories worldwide, contributing to advances in our understanding of carbohydrate-enzyme interactions and glycobiological processes.

Recent developments in enzymatic oligosaccharide synthesis have further enhanced the significance of this compound as both a research tool and a target for improved synthetic methodologies. Advances in glycosynthase technology and engineered glycosyltransferases have opened new possibilities for preparing complex oligosaccharide structures with enhanced efficiency and reduced environmental impact. These developments continue to expand the utility of compounds like 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside in both fundamental research and biotechnological applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDWEIUSVBUXAA-UOFGCEEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104134
Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-53-8
Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Nitrophenyl O-6-deoxy-α-L-galactopyranosyl-(1→2)-O-β-D-galactopyranosyl-(1→3)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
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Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside (CAS: 93496-53-8) is a complex glycoside that has garnered attention in biochemical research due to its potential applications in enzymatic assays and as a substrate for various glycosidases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H28N2O13
  • Molecular Weight : 504.44 g/mol
  • CAS Number : 93496-53-8
  • Purity : >95% (HPLC)

Enzymatic Substrate

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside serves primarily as a substrate for various glycosidases, including:

  • β-N-Acetylhexosaminidase : Studies have shown that this compound can be hydrolyzed by β-N-acetylhexosaminidase, leading to the release of nitrophenol, which can be quantitatively measured spectrophotometrically. The kinetic parameters for this reaction were reported with a maximum velocity (VmaxV_{max}) of 0.4560 ± 0.0075 mM/min and a Michaelis constant (KMK_M) of 6.50 ± 0.16 mM .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have been tested against bacterial strains such as Clostridium and Bifidobacterium, showing promising results in inhibiting growth .

Study on Enzyme Kinetics

A study focused on the enzyme kinetics of β-N-acetylhexosaminidase using the compound as a substrate revealed significant insights into its catalytic efficiency. The enzyme demonstrated high specificity towards the substrate, indicating its potential utility in biochemical assays for enzyme activity measurement .

Application in Glycobiology

In glycobiology, this compound has been utilized to investigate the roles of specific glycosidases in cellular processes. For example, it has been employed to study the enzymatic pathways involved in glycan metabolism and their implications in disease states such as cancer and metabolic disorders .

Research Findings

StudyFindings
Medina et al. (1999)Demonstrated the utility of nitrophenyl derivatives in cancer research through their enzymatic hydrolysis .
MDPI (2022)Reported on the chemo-enzymatic synthesis of related compounds, highlighting their enzymatic activity and potential applications in drug design .
CymitQuimica (2019)Discussed the structural properties and potential biological applications of the compound in therapeutic contexts .

Scientific Research Applications

Enzymatic Studies

4-Nitrophenyl glycosides are extensively used as substrates in enzymatic assays. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity. This compound specifically can be utilized to study:

  • Glycosidases : Enzymes that hydrolyze glycosidic bonds, enabling the assessment of enzyme kinetics and substrate specificity.
  • Transglycosylation Reactions : This compound can serve as an acceptor in transglycosylation reactions catalyzed by glycosidases, facilitating the synthesis of oligosaccharides with desired linkages.

Drug Development

The structural characteristics of this glycoside make it a candidate for:

  • Antiviral Agents : Modifications of the sugar moieties can lead to compounds with antiviral properties, particularly against viruses that exploit glycan interactions for cell entry.
  • Anticancer Research : Glycosides have been shown to exhibit cytotoxic effects on cancer cells. This compound's derivatives may be explored for their potential antiproliferative effects.

Chromogenic Substrates

Due to its ability to release a colored product upon enzymatic cleavage, this compound is valuable in:

  • Diagnostic Tests : Utilized in assays for detecting specific enzymes related to diseases, providing a visual cue that can be quantified.
  • Biochemical Analysis : Employed in various laboratory techniques to monitor reactions involving glycosidases or other relevant enzymes.

Case Study 1: Enzymatic Kinetics

A study investigated the use of 4-nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside as a substrate for β-galactosidase. The results demonstrated a clear relationship between substrate concentration and reaction rate, confirming its utility in kinetic studies .

Case Study 2: Antiviral Activity

Research focused on the antiviral properties of modified glycosides derived from this compound. The findings indicated that certain derivatives exhibited significant inhibition of viral replication in vitro, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Para- vs. Ortho-Nitrophenyl Derivatives

  • 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside (4c) Key Differences: Lacks the α-L-fucopyranosyl branch but retains the 4-nitrophenyl group and acetylated galactopyranosyl unit. Synthesis: Yield 45% via TBAHS-mediated coupling; mp 156–157°C; [α]²⁵D: -36.2 (CHCl₃) .
  • 2-Nitrophenyl Analog (4d)
    • Key Differences : Ortho-nitrophenyl substitution reduces steric accessibility, lowering yield (44%) and optical rotation ([α]²⁵D: -12.0) compared to 4c .

Fucosylated Derivatives

  • 4-Nitrophenyl 2-O-(α-L-Fucopyranosyl)-α-D-Galactopyranoside (CAS 383417-46-7) Key Differences: Simpler disaccharide structure without the glucosamine core; used as a substrate for α-L-fucosidases .
  • Benzyl 2-Acetamido-6-O-Benzyl-3-(2,3,4-Tri-O-Benzyl-β-L-Fucopyranosyl)-4-β-D-Galactopyranosyl-2-Deoxy-α-D-Glucopyranoside Key Differences: Benzyl protecting groups enhance stability for synthetic intermediates; molecular weight 980.13 g/mol .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4c CAS 383417-46-7
Molecular Formula C₃₄H₄₉N₃O₂₁ (estimated*) C₃₂H₄₀N₂O₁₉ C₁₈H₂₃NO₁₃
Melting Point Not reported 156–157°C Not reported
Optical Rotation ([α]²⁵D) Not reported -36.2 (c 0.5, CHCl₃) Not reported
HRMS (ESI) Not reported [M + Na]⁺: 779.2133 (calc: 779.2123) [M + Na]⁺: 486.1 (calc: 486.1)†
Key Application Glycosidase substrate in glycoconjugate studies Synthetic intermediate α-L-Fucosidase substrate

*Estimated based on and . †Assumed from molecular formula.

Critical Analysis of Divergent Data

  • Molecular Weight Conflicts : lists a molecular weight of 545.49 g/mol for a disaccharide analogue, while reports 828.72 g/mol for a tetrasaccharide derivative. These discrepancies highlight the need for context-specific structural validation .
  • Synthetic Yields : Enzymatic methods (e.g., FUT5) achieve higher yields (~91%) compared to chemical glycosylation (~45%), emphasizing the advantage of biocatalysis in complex oligosaccharide synthesis .

Preparation Methods

Preparation of the Glucosamine-Galactose Disaccharide Intermediate

The synthesis begins with the formation of the 3-O-β-D-galactopyranosyl-2-acetamido-2-deoxy-D-glucopyranose backbone.

Galactosylation of Glucosamine

  • Donor : Peracetylated β-D-galactopyranosyl chloride (prepared via acetolysis of galactose).

  • Acceptor : p-Nitrophenyl 2-acetamido-4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside.

  • Conditions :

    • Reaction in anhydrous dichloromethane with AgOTf as a promoter.

    • Temperature: −20°C to 0°C.

  • Outcome :

    • Yields 60–70% of the protected disaccharide.

    • Key characterization: 1H^1H NMR shows β-linkage (J₁,₂ = 7.8 Hz).

Deprotection of the p-Methoxybenzylidene Group

  • Reagent : 80% aqueous acetic acid at 60°C for 4 h.

  • Result : Free O-4 and O-6 hydroxyl groups on glucosamine, enabling subsequent fucosylation.

α-L-Fucosylation at O-2 of Galactose

Introducing the α-L-fucopyranosyl unit requires a thioglycoside donor to ensure stereoselectivity.

Synthesis of the Fucosyl Donor

  • Donor : Methyl 3,4-O-isopropylidene-2-O-(4-methoxybenzyl)-1-thio-β-L-fucopyranoside.

  • Preparation :

    • L-Fucose is protected at O-3 and O-4 with isopropylidene and at O-2 with 4-methoxybenzyl.

    • Thiolation with MeSH/BF₃·Et₂O.

Glycosylation Reaction

  • Acceptor : Disaccharide from Step 2.1.2.

  • Conditions :

    • NIS/TfOH in anhydrous Et₂O at −15°C.

    • Molecular sieves (4Å) to scavenge water.

  • Outcome :

    • α-L-Fucose linkage confirmed by 13C^13C NMR (C-1 at δ 99.5 ppm, JC1,H1J_{C-1,H-1} = 170 Hz).

    • Yield: 55–65%.

Removal of Protecting Groups

  • Acetyl Groups : Zemplén deacetylation (NaOMe/MeOH, 4°C, 2 h).

  • 4-Methoxybenzyl Ether : Oxidative cleavage with DDQ in CH₂Cl₂/H₂O.

Crystallization and Characterization

  • Solvent System : Ethanol/water (3:1 v/v) at 4°C.

  • Yield : 92% after recrystallization.

  • Analytical Data :

    • Mp : 216–218°C.

    • [α]D²⁰ : +215° (c = 0.5, H₂O).

    • Elemental Analysis : C 47.95%, H 5.07%, N 4.69% (Calc. for C₂₆H₃₈N₂O₁₇: C 47.84%, H 5.02%, N 4.65%).

Alternative Synthetic Routes

Oxazoline-Mediated Glycosylation

A scalable approach employs ManNAc oxazoline intermediates for glycosylation.

Synthesis of Oxazoline Donor

  • Starting Material : Peracetylated ManNAc treated with trifluoromethanesulfonic acid.

  • Outcome : Oxazoline ring formation (75% yield).

Glycosylation with Nitrophenol

  • Conditions :

    • Phase transfer catalysis (Bu₄NHSO₄ in CH₂Cl₂/H₂O).

    • Room temperature, 12 h.

  • Result :

    • Mixture of o- and p-nitrophenyl glycosides (2:3 ratio).

    • Requires chromatographic separation.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

MethodKey StepYield (%)Purity (%)
Stepwise GlycosylationFucosylation with thioglycoside55–65>95
Oxazoline-MediatedPhase transfer glycosylation40–4590
Enzymatic SynthesisTransglycosylation70–80>98

Stereochemical Control

  • Thioglycoside donors favor α-L-fucose linkage due to neighboring group participation.

  • Silver promoters (AgOTf) enhance β-selectivity in galactosylation .

Q & A

Basic: What are the primary methodologies for synthesizing this compound?

Answer:
The compound is synthesized via enzymatic and chemical glycosylation strategies:

  • Enzymatic synthesis : Use α-1,2-fucosyltransferases (e.g., FUT5) to transfer fucose from GDP-fucose to a galactose-glucosamine precursor. Reaction conditions include 37°C incubation with MnCl₂ (100 mM) and Tris-HCl buffer (pH 7.5) .
  • Chemical synthesis : Protect reactive hydroxyl groups (e.g., acetyl or benzyl groups) on monosaccharide precursors. For example, 4-nitrophenyl glycosides are prepared by coupling activated donors (e.g., trichloroacetimidates) with acceptors in dichloromethane (DCM) using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst .
  • Purification : Employ size-exclusion chromatography (Biogel P-2) and semi-preparative HILIC-HPLC (65% CH₃CN/10 mM ammonium formate) for analytical-grade purity .

Advanced: How can glycosylation efficiency be optimized during synthesis?

Answer:
Key parameters include:

  • Enzyme-to-substrate ratio : A 3:1 molar excess of GDP-fucose over acceptor (e.g., hexasaccharide precursor) improves fucosylation yield .
  • Cofactors : Mn²⁺ (100 mM) enhances α-1,2-fucosyltransferase activity by stabilizing enzyme-substrate interactions .
  • Protecting group strategy : Acetylation of hydroxyl groups prevents unwanted side reactions. For example, 3,6-di-O-acetyl-2-deoxyglucosamine intermediates reduce steric hindrance during coupling .
  • Reaction monitoring : Use TLC (heptane/acetone 3:7) or MALDI-TOF MS to track intermediates and confirm product masses (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546) .

Basic: How is this compound used in enzyme activity assays?

Answer:
As a chromogenic substrate, the 4-nitrophenyl group enables UV detection (λ = 400–410 nm) upon enzymatic hydrolysis:

  • Kinetic assays : Measure initial reaction rates under saturating substrate conditions. Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots .
  • Enzyme specificity : Test α-L-fucosidases and β-D-galactosidases by monitoring 4-nitrophenol release. For example, human hexosaminidase A shows specificity for sulfated derivatives of this compound .
  • Controls : Include heat-inactivated enzymes and substrate-only blanks to account for non-enzymatic hydrolysis .

Advanced: How to resolve discrepancies in kinetic data across studies?

Answer:
Discrepancies often arise from:

  • Enzyme sources : Commercial vs. recombinant enzymes may differ in purity or post-translational modifications. Validate activity using standardized substrates (e.g., 4-nitrophenyl β-D-glucopyranoside for β-glucosidases) .
  • Buffer conditions : Ionic strength (e.g., Tris-HCl vs. phosphate buffers) and pH (optimal range 6.5–7.5) affect enzyme stability .
  • Substrate purity : HPLC-grade material (≥98%) minimizes interference from impurities. Verify purity via ¹H NMR (e.g., aromatic proton signals at δ 8.21–8.16 ppm) and HRMS .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages (e.g., β-D-galactopyranosyl anomeric proton at δ 4.64 ppm, J = 7.8 Hz) and acetamido groups (δ 2.02 ppm) .
  • Mass spectrometry : MALDI-TOF MS confirms molecular weight (e.g., [M–H]⁻ at m/z 1695.1848 vs. calculated 1695.6106) .
  • Chromatography : HILIC-HPLC retention time (13 min under 65% CH₃CN) and TLC mobility (R_F = 0.40 in heptane/acetone 3:7) validate purity .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Scale-up adjustments : Increase enzyme loading (e.g., FUT5 at 2 mg/mL) and reaction volume while maintaining cofactor ratios .
  • Solubility optimization : Use DMF or DMSO to dissolve hydrophobic intermediates .
  • Protecting group removal : Sodium methoxide in methanol (0.5 M) efficiently cleaves acetyl groups without β-elimination side reactions .
  • Yield tracking : Quantify intermediates via UV absorbance (4-nitrophenol ε = 18,300 M⁻¹cm⁻¹ at 405 nm) .

Basic: What are its applications in glycobiology research?

Answer:

  • Carbohydrate-protein interactions : Probe lectin binding specificity (e.g., fucose-binding proteins like DC-SIGN) .
  • Enzyme mechanism studies : Map active-site residues using fluorinated or sulfated analogs .
  • Biosensor development : Immobilize the compound on SPR chips to monitor real-time glycosidase activity .

Advanced: How to interpret complex NMR spectra of glycosylated derivatives?

Answer:

  • Anomeric signals : Assign α-L-fucose (δ 5.12 ppm, J = 3.4 Hz) and β-D-galactose (δ 4.64 ppm, J = 7.8 Hz) using 2D COSY/TOCSY .
  • Acetamido groups : ¹H-¹⁵N HMBC correlates NH (δ 5.93 ppm) with carbonyl carbons (δ 170.7 ppm) .
  • Stereochemistry : NOESY confirms axial/equatorial orientations (e.g., H-1 of β-D-glucopyranoside at δ 5.71 ppm) .

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